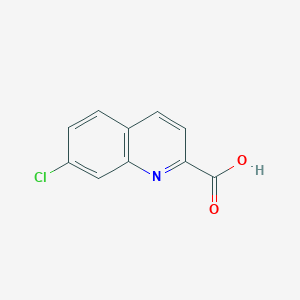

7-Chloroquinoline-2-carboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

7-chloroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-7-3-1-6-2-4-8(10(13)14)12-9(6)5-7/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGLRGUFLQNLIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=N2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

234444-66-7 | |

| Record name | 7-chloroquinoline-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Synthesis of Related Quinoline (B57606) Carboxylic Acids and Derivatives

Preparation of 4,7-Dichloroquinoline (B193633) Intermediates from Carboxylated Quinoline Precursors

A crucial transformation in the synthesis of many quinoline-based compounds is the conversion of a carboxylated quinoline precursor, such as 7-chloro-4-hydroxyquinoline-2-carboxylic acid, into a 4,7-dichloroquinoline intermediate. This process typically involves a two-step sequence. First, the carboxylic acid is decarboxylated, often at high temperatures, to yield 7-chloro-4-hydroxyquinoline (B73993). chemicalbook.comgoogle.com Subsequently, the hydroxyl group at the 4-position is replaced with a chlorine atom. chemicalbook.comorgsyn.org This chlorination is commonly achieved by treating the 7-chloro-4-hydroxyquinoline with a chlorinating agent like phosphorus oxychloride. chemicalbook.comgoogle.comorgsyn.org This versatile 4,7-dichloroquinoline intermediate serves as a key starting material for the synthesis of a wide array of functionalized quinolines through nucleophilic aromatic substitution reactions at the C4 position. researchgate.netpreprints.org

Microwave-Assisted Synthetic Strategies for Quinoline Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. benthamdirect.comingentaconnect.com This technique often leads to significantly shorter reaction times, improved yields, and higher purity of the final products compared to conventional heating methods. nih.gov The use of microwave irradiation can be applied to various quinoline syntheses, including multicomponent reactions. acs.orglew.ro For instance, the one-pot, three-component synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment has been efficiently carried out under microwave irradiation. acs.org The benefits of MAOS align with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free reaction conditions. lew.robenthamdirect.com

Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign methods for quinoline synthesis. benthamdirect.comresearchgate.net These "green" approaches focus on reducing waste, minimizing the use of hazardous reagents and solvents, and improving energy efficiency. benthamdirect.com Key strategies include the use of water as a green solvent, the application of reusable and non-toxic catalysts, and the development of one-pot, multicomponent reactions that increase atom economy. nih.govtandfonline.com Nanocatalysts, for example, have shown promise in facilitating quinoline synthesis under milder conditions and can often be recovered and reused multiple times. nih.govacs.org These sustainable methods offer a more responsible and efficient way to produce quinoline derivatives. benthamdirect.comnih.gov

Derivatization Strategies of 7-Chloroquinoline (B30040) and Quinoline-2-carboxylic Acid Moieties

The functional groups present in 7-chloroquinoline-2-carboxylic acid offer multiple avenues for derivatization, allowing for the creation of a diverse library of compounds.

Reactions Involving Carboxylic Acid Functionalization

The carboxylic acid group is a versatile handle for a variety of chemical transformations. libretexts.orglibretexts.org Standard reactions include:

Esterification: Conversion of the carboxylic acid to an ester can be achieved by reacting it with an alcohol in the presence of an acid catalyst.

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. This often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. khanacademy.orgyoutube.com

Acyl Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acid into a more reactive acyl chloride. youtube.comajchem-a.com This acyl chloride can then be readily converted into a variety of other carboxylic acid derivatives. khanacademy.org

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org

These derivatization reactions of the carboxylic acid moiety, combined with substitutions at the chloro-position, provide a powerful platform for generating novel quinoline-based molecules with a wide range of potential applications. durham.ac.uk

Condensation Reactions to Form Heterocyclic Systems

Condensation reactions involving this compound and its derivatives are pivotal in constructing more complex heterocyclic systems. These reactions often involve the reaction of the quinoline core with other molecules to form fused or linked ring systems, expanding the chemical space for drug discovery.

For instance, 2-chloroquinoline-3-carbaldehydes, which can be derived from quinoline structures, undergo condensation with hydrazine (B178648) hydrate (B1144303) to form hydrazono-quinolines. nih.gov These intermediates can be further condensed with substituted carboxylic acids to produce amides, demonstrating the versatility of condensation reactions in building diverse molecular architectures. nih.gov Similarly, condensation of these aldehydes with compounds like 2-oxo-2H-chromene-3-carbohydrazide leads to the formation of Schiff bases. nih.gov

The synthesis of fused heterocyclic systems can also be achieved through intramolecular condensation. For example, heating a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative with formamide (B127407) and formic acid can lead to a fused 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov This reaction proceeds through the initial formation of a formamide adduct, followed by condensation and elimination of HCl. nih.gov Such reactions are instrumental in creating novel polycyclic aromatic systems with potential biological activities.

Functionalization of the Quinoline Ring System

The 7-chloroquinoline scaffold is a versatile platform that can be functionalized at various positions to generate a diverse library of compounds with potential therapeutic applications.

Generation of Mixed Lithium-Magnesium Reagents for Functionalized 7-Chloroquinolines

A powerful method for the functionalization of the 7-chloroquinoline ring involves the use of mixed lithium-magnesium reagents. worktribe.comdurham.ac.uknih.gov This technique allows for the regioselective metalation of the quinoline core under mild conditions, which can be performed in both batch and continuous flow setups. worktribe.comdurham.ac.uknih.gov The resulting organometallic intermediates are highly reactive towards a variety of electrophiles, enabling the introduction of diverse functional groups onto the quinoline scaffold. worktribe.comdurham.ac.uknih.gov

Specifically, the use of TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) has been shown to successfully magnesiate 7-chloroquinoline at both the C4 and C8 positions. researchgate.net These magnesiated intermediates can then be reacted with aldehydes and other electrophiles to produce functionalized quinoline derivatives in good to excellent yields. researchgate.net Furthermore, the use of mixed lithium-zinc reagents can facilitate the synthesis of halogenated and arylated derivatives. worktribe.comdurham.ac.uk

| Reagent | Position of Functionalization | Electrophile | Product Type |

| TMPMgCl·LiCl | C4 and C8 | Aldehydes, various electrophiles | Functionalized 7-chloroquinolines |

| Mixed Lithium-Zinc Reagents | Not specified | Not specified | Halogenated and arylated derivatives |

This methodology has proven valuable in preparing libraries of functionalized quinolines for biological screening, with some of the synthesized 4-carbinol quinolines showing interesting antiproliferative properties. worktribe.comdurham.ac.uk

Nucleophilic Substitution Reactions on Chloroquinoline Scaffolds

The chlorine atom on the 7-chloroquinoline ring is susceptible to nucleophilic substitution, providing a direct route to introduce a wide range of substituents. This reactivity is a cornerstone of quinoline chemistry, enabling the synthesis of numerous derivatives with diverse biological activities. The reaction generally proceeds via a nucleophilic acyl substitution mechanism, where a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the leaving group. libretexts.org

The reactivity of chloroquinolines in nucleophilic substitution reactions can be influenced by the position of the chlorine atom and the reaction conditions. For example, 2-chloroquinoline (B121035) and 4-chloroquinoline (B167314) exhibit different reactivities towards nucleophiles like amines and methoxide (B1231860) ions. researchgate.net Acid and base catalysis can also play a significant role in these reactions. researchgate.net

A variety of nucleophiles can be employed in these reactions, including amines, alcohols, and sulfur-containing compounds. For instance, the reaction of 4,7-dichloroquinoline with diamines is a key step in the synthesis of more complex molecular hybrids. nih.gov The resulting amino-substituted quinolines can be further modified to create a diverse array of compounds.

Click Chemistry for Triazole-Linked Hybrids

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful and efficient tool for synthesizing 1,2,3-triazole-linked hybrids of 7-chloroquinoline. tandfonline.comnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov The resulting triazole ring acts as a stable linker, connecting the 7-chloroquinoline scaffold to other pharmacophores. researchgate.netresearchgate.net

This strategy has been extensively used to create hybrid molecules with potential biological activities. tandfonline.com For example, 7-chloroquinoline derivatives have been linked to other bioactive moieties such as chalcones, indoles, and other heterocyclic systems via a triazole bridge. researchgate.netresearchgate.net The synthesis typically involves the reaction of an azide-functionalized 7-chloroquinoline with a terminal alkyne-containing partner in the presence of a copper(I) catalyst. researchgate.net Ultrasound irradiation has also been employed to promote these reactions, offering a green and efficient synthetic route. tandfonline.comtandfonline.com

The resulting triazole-linked hybrids have shown promise in various therapeutic areas, demonstrating the versatility of this synthetic approach in drug discovery. tandfonline.comresearchgate.net

| Reactant 1 (Quinoline) | Reactant 2 (Partner) | Linker | Key Reaction |

| Azide-functionalized 7-chloroquinoline | Terminal alkyne | 1,2,3-triazole | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) |

Chalcone (B49325) Hybridization Strategies

The hybridization of the 7-chloroquinoline scaffold with chalcone moieties represents a promising strategy in the design of new bioactive compounds. researchgate.net Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known to possess a wide range of biological activities. nih.gov

The synthesis of these hybrids typically involves creating a covalent link between the 7-chloroquinoline core and a chalcone derivative. nih.gov One common approach is to first synthesize a functionalized 7-chloroquinoline, for example, by introducing an aminoalkyl side chain via nucleophilic substitution on 4,7-dichloroquinoline. nih.gov This functionalized quinoline can then be coupled with a chalcone precursor. For instance, an allyl alcohol derived from the reaction of an organomagnesium reagent with trans-cinnamaldehyde can be oxidized to a chalcone. durham.ac.uk

Another strategy involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) with an aromatic aldehyde to form the chalcone core, which is then linked to a quinoline hydrazide to form the final hybrid molecule. nih.gov These hybridization strategies have led to the development of novel compounds with potential applications in medicinal chemistry. nih.govnih.gov

Synthesis of 4-amino-7-chloroquinoline-based derivatives

The synthesis of 4-amino-7-chloroquinoline derivatives is a cornerstone of medicinal chemistry, providing access to a class of compounds with a wide range of biological activities. A primary and widely utilized precursor for these syntheses is 4,7-dichloroquinoline.

One common method involves the direct nucleophilic substitution of the chlorine atom at the C4 position of 4,7-dichloroquinoline with a suitable amine. For instance, 4-(2-aminoethyl)amino-7-chloroquinoline can be synthesized by reacting 4,7-dichloroquinoline with ethylenediamine. chemicalbook.com This reaction leverages the greater reactivity of the C4-chlorine compared to the C7-chlorine.

Another example is the synthesis of 4-[(7-chloroquinoline-4-yl)amino]phenol. nih.gov In this procedure, a series of chloroquine (B1663885) analogs were designed to identify a less toxic derivative. nih.gov The synthesis involved designing the analog, predicting its properties using a quantitative structure-activity relationship (QSAR) model, and then proceeding with the chemical synthesis. nih.gov This highlights a modern approach where computational chemistry guides the synthetic targets. nih.gov

A different strategy for preparing the 4-amino-7-chloroquinoline core involves a condensation and subsequent aromatization reaction. google.com This process starts with a chloro-1,2,3,4-tetrahydroquinolin-4-one which is condensed with an appropriate amine. The reaction is carried out in the presence of a ruthenium-based catalyst on a support, which facilitates the aromatization of the tetrahydroquinoline ring to yield the final 4-amino-7-chloroquinoline product. google.com The initial chloro-7-tetrahydro-1,2,3,4-quinolinone-4 can be prepared by the cyclization of m-chloroanilino-3-propionic acid. google.com

These methodologies provide versatile routes to a variety of 4-amino-7-chloroquinoline derivatives, allowing for the introduction of diverse side chains at the 4-position, which is critical for modulating the properties of the final compounds. nih.gov

Novel Synthetic Methodologies for this compound Analogs

Recent research has focused on developing novel and more efficient methods for the synthesis of this compound analogs and related quinoline structures. These new methodologies often employ advanced catalytic systems and unique reaction pathways to create functionalized quinoline cores.

One innovative approach involves the use of mixed lithium-magnesium reagents to functionalize 7-chloroquinolines under mild conditions. durham.ac.uk This method utilizes an iodo-magnesium exchange reaction on a suitable precursor, such as 7-chloro-4-iodoquinoline, to generate a reactive organomagnesium intermediate. This intermediate can then be reacted with a variety of electrophiles, such as aldehydes and dimethylformamide (DMF), to introduce new functional groups at the 4-position, yielding derivatives like allyl alcohols and aldehydes. durham.ac.uk Furthermore, transmetalation of the organomagnesium species with zinc chloride generates an organozinc reagent, which can participate in palladium-catalyzed cross-coupling reactions to form arylated quinoline derivatives. durham.ac.uk

Another novel strategy employs ionically tagged magnetic nanoparticles as a reusable catalyst for the synthesis of 2-aryl-quinoline-4-carboxylic acids. acs.org This method involves a one-pot, three-component reaction of an arylaldehyde, pyruvic acid, and an amine (like 1-naphthylamine) under solvent-free conditions. The Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride nanoparticle catalyst facilitates the reaction, leading to high yields of the desired quinoline-4-carboxylic acid derivatives in short reaction times. acs.org The magnetic nature of the catalyst allows for its easy separation and reuse. acs.org

The synthesis of novel derivatives starting from quinoline-2-carboxylic acid itself has also been explored. For example, quinoline-2-carboxylic acid can be converted to its acid chloride using thionyl chloride. ajchem-a.com This reactive intermediate can then be treated with hydrazine to form a hydrazide, which serves as a building block for further derivatization. ajchem-a.com The hydrazide can be reacted with carbon disulfide in an alkaline medium to form an oxadiazolethione ring, which can be further functionalized by reacting with various amines. ajchem-a.com Additionally, aryl esters of quinoline-2-carboxylic acid have been synthesized and studied. nih.gov

These novel methodologies demonstrate the ongoing efforts to expand the synthetic toolbox for accessing diverse quinoline-2-carboxylic acid analogs, offering improvements in efficiency, substrate scope, and the ability to introduce complex functional groups. durham.ac.ukacs.org

Structure Activity Relationship Sar Studies and Drug Design Principles

Impact of Quinoline (B57606) Ring Substitution on Biological Activity

The strategic placement of various functional groups on the quinoline core profoundly influences the molecule's pharmacological profile.

The carboxylic acid group, particularly at the C2 position of the quinoline ring, is a key pharmacophoric feature. Its ability to form hydrogen bonds and salt bridges is often critical for binding to biological targets. nih.gov For instance, in the context of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors, the carboxylate of a brequinar (B1684385) analogue forms a salt bridge with arginine (R136) and a potential hydrogen bond with glutamine (Q47), highlighting the acid's importance. nih.gov

The conversion of the carboxylic acid to its ester or amide derivatives can modulate the compound's properties. Studies on quinoline-2-carboxylic acid aryl esters and amides have revealed potential anti-inflammatory and analgesic properties. consensus.app The transformation into amides, in particular, has been explored in the development of dual inhibitors of cyclooxygenases (COXs) and lipoxygenase (LOX), where quinoline-2-carboxamides have shown potent COX-2 inhibition. biointerfaceresearch.com

Table 1: Biological Activity of Quinoline Carboxylic Acids and Their Derivatives

| Compound Type | Target/Activity | Key Findings | Reference(s) |

|---|---|---|---|

| Quinoline-2-Carboxylic Acid Esters and Amides | Anti-inflammatory, Analgesic | Showed potential for these activities. | consensus.app |

| 4-Quinoline Carboxylic Acids | Dihydroorotate Dehydrogenase (DHODH) Inhibition | The carboxylic acid is crucial for binding to the enzyme's active site. | nih.gov |

| Quinoline-2-Carboxamides | COX-2/LOX Inhibition | Demonstrated potent dual inhibitory activity. | biointerfaceresearch.com |

The presence and position of a chlorine atom on the quinoline ring significantly impact a compound's biological activity. The electron-withdrawing nature of chlorine can enhance lipophilicity, which may improve membrane permeability and binding to protein targets. researchgate.net The 7-chloroquinoline (B30040) moiety is a well-established pharmacophore, particularly in the development of anticancer agents. nih.gov

In a study of quinoline-imidazole hybrids, the presence of a chlorine atom at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating methoxy (B1213986) group at the same position enhanced it. rsc.org Conversely, a chlorine substituent at the 7-position was found in a 7-chloro-4-phenylsulfonyl quinoline derivative to exhibit good anti-inflammatory potential. rsc.org The substitution pattern of halogens is therefore highly context-dependent. For instance, replacing hydrogen with chlorine can enhance lipophilicity, activity, and safety, but in other cases, it can diminish or abolish biological activity. researchgate.neteurochlor.org

The functionalization of various positions on the quinoline ring is a key strategy in drug discovery. rsc.org

C2 Position: Substituents at the C2 position can significantly influence activity. For example, in the development of DHODH inhibitors, electron-withdrawing groups like trifluoromethyl at the 2'-position of a pyridine (B92270) ring attached to the quinoline core were found to be more potent than when placed at the 4'-position. nih.gov The functionalization at C2 is a well-established method using various transition-metal catalysts. nih.gov

C3 Position: The C3 position is also a target for modification. For instance, C3-selective C-H thiolation of quinolines has been achieved, expanding the molecular diversity for potential medicinal applications. rsc.org The C3-alkenylation of quinolines is also possible and tolerates a range of substituents. nih.gov

C4 Position: The C4 position has been less frequently functionalized. researchgate.net However, some studies have shown that substituents at this position can be important. For example, in the design of DHODH inhibitors, modifications at the C4 position were explored. nih.gov

C7 Position: The 7-chloro substitution is a recurring motif in biologically active quinolines, particularly in anticancer and antimalarial agents. nih.govrsc.org

C8 Position: The C8 position can also be functionalized, with rhodium(III) catalysts being used to introduce aryl groups at this position on quinoline-N-oxides. rsc.org

Table 2: Impact of Substituents at Various Positions of the Quinoline Ring

| Position | Type of Substituent | Effect on Biological Activity | Reference(s) |

|---|---|---|---|

| C2 | Electron-withdrawing groups (e.g., CF3) | Increased potency in DHODH inhibitors. | nih.gov |

| C2 | Chlorine | Loss of antimalarial activity in some hybrids. | rsc.org |

| C3 | Thiol groups | Potential for diverse medicinal applications. | rsc.org |

| C4 | Aryl groups | Moderate yields in arylation reactions. | researchgate.net |

| C7 | Chlorine | Common in anticancer and antimalarial drugs. | nih.govrsc.org |

| C8 | Aryl groups | Achieved through rhodium-catalyzed C-H activation. | rsc.org |

Ligand Efficiency and Rational Drug Design

Molecular Hybridization Strategies and Scaffold Optimization

Molecular hybridization involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a dual mode of action. nih.gov The quinoline scaffold is frequently used in such strategies. rsc.org For example, quinoline-imidazole hybrids have been investigated for their antimalarial properties. rsc.org Similarly, quinoline–hydrazone hybrids have shown promise as leishmanicidal agents. rsc.org These strategies aim to optimize the scaffold by incorporating structural motifs from different active compounds to improve efficacy and overcome drug resistance. rsc.orgnih.gov

Pharmacophore Modeling and Lead Optimization

Pharmacophore modeling is a powerful tool in ligand-based drug design, used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. nih.gov For 7-Chloroquinoline-2-carboxylic acid and its derivatives, a pharmacophore model would typically include a hydrogen bond acceptor (the carboxylic acid), an aromatic ring system (the quinoline core), and a halogen bond donor (the chlorine atom).

This model serves as a template for lead optimization. By understanding the key pharmacophoric features, medicinal chemists can design new analogs with improved properties. For instance, the insight that the carboxylate group of a brequinar analogue forms crucial interactions with the DHODH enzyme provides a clear direction for optimization: maintaining this acidic function is paramount for activity. nih.gov Subsequent modifications would then focus on other parts of the molecule to enhance potency, selectivity, and pharmacokinetic properties.

Computational and Theoretical Investigations

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. visionpublisher.info This method is instrumental in computer-aided drug design for evaluating the binding geometries of a potential ligand with a target protein's three-dimensional structure. nih.gov

Molecular docking studies have been crucial in elucidating the binding modes of quinoline (B57606) derivatives with various enzymes, providing a basis for rational drug design.

Escherichia coli DNA gyrase: DNA gyrase is a well-established target for quinolone-based antibacterial agents. mdpi.com Computational studies on derivatives have provided insights into their mechanism of action. For instance, docking studies of various fluoroquinolone derivatives with the DNA gyrase of E. coli (PDB ID: 2XCT) have been performed to understand the interactions at the binding site. nih.govmdpi.com These studies often reveal key interactions within the active site that are crucial for inhibitory activity. mdpi.comnih.gov Similarly, docking of (quinolin-4-ylthio)carboxylic acids has identified potential inhibitory interactions with amino acid residues and magnesium ions in the active center of E. coli DNA gyrase B. researchgate.net

Protein Kinase CK2: Protein Kinase CK2 is a serine/threonine kinase implicated in various diseases, including cancer, making it an attractive therapeutic target. tandfonline.com Derivatives of 3-quinoline carboxylic acid have been investigated as inhibitors of human protein kinase CK2. Molecular docking results indicate that binding occurs in the ATP-binding pocket of CK2. The interactions are characterized by hydrophobic contacts with residues such as Ile95, Phe113, Ile174, Val66, and Met163. tandfonline.com Crucially, hydrogen bonds are often observed between the carboxylic group of the ligand and key amino acid residues like Lys68 and Asp175, which is a common feature among many CK2 inhibitors. tandfonline.com

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, typically expressed in kcal/mol. Lower binding energy values suggest a more stable and favorable interaction. Studies on various quinoline derivatives have reported a range of binding affinities against different biological targets. For example, a study on 4-[(7-Chloroquinoline-4-yl)amino]phenol, a derivative of 7-chloroquinoline (B30040), identified a binding affinity of -7.8 kcal/mol against the main protease (Mpro) of SARS-CoV-2. researchgate.net In another investigation, thiopyrano[2,3-b]quinoline derivatives showed binding affinities ranging from -5.3 to -6.1 kcal/mol against the anticancer target CB1a. nih.gov These predictions are valuable for prioritizing compounds for further experimental testing. nih.gov

Table 1: Predicted Binding Affinities of Selected Quinoline Derivatives

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Source |

|---|---|---|---|

| 4-[(7-Chloroquinoline-4-yl)amino]phenol | SARS-CoV-2 Mpro | -7.8 | researchgate.net |

| Thiopyrano[2,3-b]quinoline Derivatives | CB1a | -5.3 to -6.1 | nih.gov |

| 2-((7-chloroquinolin-4-yl) amino) benzohydrazide (B10538) Schiff bases | Kinesin Spindle Protein (Eg5) | Not explicitly stated in kcal/mol, but promising interactions were identified. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build mathematical models to predict the biological activity of chemical compounds. nih.gov These models establish a correlation between the physicochemical properties and structural features of a series of compounds and their experimentally determined biological activities. asianpubs.orgbg.ac.rs

QSAR studies have been performed on series of 7-chloroquinoline derivatives to understand the structural requirements for their biological effects, such as antimalarial activity. asianpubs.org These analyses typically evaluate the influence of steric (e.g., Molar Refractivity, MR), hydrophobic (e.g., log P), and electronic (e.g., Dipole Moment, DM) factors. asianpubs.org By employing statistical methods like multiple linear regression (MLR), researchers can develop QSAR models that quantitatively describe the relationship between these molecular descriptors and the observed activity. asianpubs.orgnih.gov Statistically significant QSAR models can be valuable for predicting the activity of new structural analogs and guiding the rational design of more potent compounds. asianpubs.orgmdpi.com For example, QSAR studies on 4-amino-7-chloroquinoline compounds indicated that for antimalarial activity against Plasmodium falciparum strains, higher polarity contributes to higher activity, whereas for the inhibition of botulinum neurotoxin, hydrophobic interactions were found to be more influential. bg.ac.rs

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations are essential for analyzing the conformational dynamics of both ligands and their protein targets, providing insights into the stability of ligand-protein complexes. nih.govbohrium.com

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. orientjchem.org These methods provide a fundamental understanding of molecular geometry, reactivity, and spectroscopic characteristics.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the properties of electronically excited states. researchgate.netarxiv.org It is particularly useful for predicting electronic absorption spectra (UV-Vis) and understanding the nature of electronic transitions. researchgate.netnih.gov

A study on the closely related compound 6-Chloroquinoline utilized DFT and TD-DFT to investigate its structural and electronic features. researchgate.net The calculations provided insights into the frontier molecular orbitals (FMO), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net Furthermore, TD-DFT calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.net Such theoretical calculations are valuable for interpreting experimental spectra and understanding how structural modifications, like the position of the chlorine atom on the quinoline ring, affect the electronic properties of the molecule. researchgate.net

Prediction of Molecular Properties (e.g., LogP, LogD)

The lipophilicity of a compound, which describes its ability to dissolve in fats, oils, and other non-polar solvents, is a critical determinant of its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). This property is commonly expressed by the partition coefficient (LogP) and the distribution coefficient (LogD).

LogP is the logarithm of the ratio of the concentration of an un-ionized compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water). A higher LogP value indicates greater lipophilicity. For ionizable molecules, the LogD is used, which is the logarithm of the ratio of the equilibrium concentrations of all forms of the compound (ionized and un-ionized) in the non-polar phase to the aqueous phase at a specific pH.

For 7-Chloroquinoline-2-carboxylic acid, computational methods are employed to predict these crucial physicochemical parameters. The predicted XlogP value for this compound is 2.7. uni.lu This value suggests a moderate level of lipophilicity. The prediction of LogD would be dependent on the pKa of the carboxylic acid and the quinoline nitrogen, and it describes how the distribution of the compound between aqueous and lipid phases changes with pH. chemaxon.com

For comparative purposes, the predicted XLogP3 values of related quinoline derivatives are presented in the table below. The substitution pattern on the quinoline ring significantly influences the lipophilicity. For instance, the position of the carboxylic acid group and the presence or absence of the chloro substituent alter the LogP value.

Table 1: Predicted Lipophilicity of this compound and Related Compounds

| Compound Name | Predicted XLogP | Data Source |

|---|---|---|

| This compound | 2.7 | PubChemLite uni.lu |

| 7-Chloroquinoline-4-carboxylic acid | 2.5 | PubChem nih.gov |

| 2-Chloroquinoline-4-carboxylic acid | 3.3 | PubChem nih.gov |

In Silico Toxicity Prediction and ADME/Tox Profiling

In silico (computer-based) methods for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of chemical compounds are integral to modern drug discovery and development. nih.gov These computational models allow for the early identification of potential liabilities, thereby reducing the likelihood of late-stage failures. For quinoline derivatives, various in silico studies have been conducted to assess their drug-likeness and potential toxicity. nih.govnih.gov

While a specific, comprehensive in silico ADME/Tox profile for this compound is not extensively detailed in publicly available literature, the common practice for related quinoline compounds involves the use of various computational tools to predict a range of toxicological endpoints. nih.gov These predictions are based on the chemical structure of the molecule and comparison to databases of known toxicants.

Typical in silico toxicity assessments for quinoline derivatives include the evaluation of:

Mutagenicity (Ames test): Predicts the potential of a compound to induce genetic mutations.

Carcinogenicity: Assesses the likelihood of the compound causing cancer.

Hepatotoxicity: Predicts the potential for liver damage.

Cardiotoxicity (hERG inhibition): Evaluates the risk of adverse cardiovascular effects.

Developmental Toxicity: Assesses the potential to interfere with normal development.

In addition to toxicity, ADME properties are also predicted. For instance, studies on quinoline–1,2,3-triazole–aniline (B41778) hybrids included predictions of their ability to bind to human serum albumin, which affects bioavailability. nih.gov For a series of 4-(2-fluorophenoxy) quinoline derivatives, in silico models were used to examine their toxicity profiles and guide the design of new, safer compounds. nih.gov

Table 2: Common In Silico ADME/Tox Profile Endpoints for Quinoline Derivatives

| Parameter | Description | Relevance |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Predicts the percentage of a compound absorbed from the gut. | Oral bioavailability |

| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | Oral absorption |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Predicts whether a compound can cross into the central nervous system. | CNS effects/side effects |

| Plasma Protein Binding (PPB) | Predicts the extent of binding to plasma proteins. | Affects free drug concentration |

| Metabolism | ||

| CYP450 Inhibition/Induction | Predicts interaction with key drug-metabolizing enzymes. | Drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Predicts interaction with transporters involved in renal clearance. | Excretion pathway |

| Toxicity | ||

| Ames Mutagenicity | Predicts mutagenic potential. | Genotoxicity |

| hERG Inhibition | Predicts potential for cardiac arrhythmia. | Cardiotoxicity |

Advanced Analytical and Structural Characterization

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of 7-Chloroquinoline-2-carboxylic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the structural features of the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring system. The protons on the benzene (B151609) portion of the ring (at positions 5, 6, and 8) and the pyridine (B92270) portion (at positions 3 and 4) would resonate in the typical downfield region for aromatic protons (approximately 7.0-9.0 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet at a significantly downfield chemical shift, often greater than 10-12 ppm, and its signal would disappear upon exchange with D₂O. libretexts.org The specific coupling patterns (e.g., doublets, triplets) would reveal the connectivity between adjacent protons.

¹³C NMR: The carbon NMR spectrum would display ten distinct signals corresponding to the ten carbon atoms in the molecule, as they are all chemically non-equivalent. The carbonyl carbon of the carboxylic acid is the most deshielded, with an expected chemical shift in the range of 165-185 ppm. oregonstate.eduwisc.edu The nine carbons of the quinoline ring would appear in the aromatic region (approximately 110-155 ppm). The carbon atom attached to the chlorine (C-7) would have its chemical shift influenced by the electronegativity of the halogen.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals in the quinoline ring, aiding in the unambiguous assignment of the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are general predictions based on typical chemical shift ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| COOH | >10 (broad s) | 165-185 |

| C-2 | - | >145 |

| H-3 / C-3 | 7.5-8.5 | 120-130 |

| H-4 / C-4 | 8.0-9.0 | 135-145 |

| C-4a | - | 120-135 |

| H-5 / C-5 | 7.5-8.5 | 125-135 |

| H-6 / C-6 | 7.0-8.0 | 125-135 |

| C-7 | - | 130-140 |

| H-8 / C-8 | 7.5-8.5 | 120-130 |

| C-8a | - | 145-155 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FTIR spectrum would be dominated by characteristic absorptions of the carboxylic acid and the chloro-quinoline aromatic system. orgchemboulder.com

Key expected absorption bands include:

O-H Stretch: A very broad and strong absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group in the hydrogen-bonded carboxylic acid dimer. libretexts.orgorgchemboulder.com

C=O Stretch: A sharp, intense absorption corresponding to the carbonyl stretch of the carboxylic acid would be expected in the range of 1690-1760 cm⁻¹. orgchemboulder.com The conjugation with the quinoline ring may shift this band to a lower wavenumber.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the quinoline system would appear in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the carbon-oxygen single bond of the carboxylic acid is expected between 1210-1320 cm⁻¹. orgchemboulder.com

C-Cl Stretch: The carbon-chlorine stretching vibration typically appears in the fingerprint region, generally between 600-800 cm⁻¹.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Strong, Broad |

| Carboxylic Acid | C=O Stretch | 1690-1760 | Strong, Sharp |

| Aromatic Ring | C=C/C=N Stretch | 1450-1600 | Medium-Strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Aromatic Ring | C-H Bending | 750-900 | Medium-Strong |

| Chloro-alkane | C-Cl Stretch | 600-800 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the quinoline ring in this compound, exhibit characteristic absorption maxima (λmax). The spectrum is expected to show multiple absorption bands corresponding to π→π* transitions within the aromatic system. masterorganicchemistry.com Simple carboxylic acids typically absorb around 210 nm, but conjugation with the quinoline ring will shift the absorption to longer, more useful wavelengths. masterorganicchemistry.comresearchgate.net The presence of the chlorine atom and the carboxylic acid group as substituents on the quinoline ring will influence the exact position and intensity of these absorption bands.

Mass Spectrometry (MS, HRMS, LC-MS, UPLC-MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight and elemental formula of a compound.

MS and HRMS: For this compound (molecular formula C₁₀H₆ClNO₂), the monoisotopic mass is approximately 207.0087 g/mol . uni.lu High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in two peaks separated by two m/z units ([M]⁺ and [M+2]⁺). Common fragmentation pathways would likely involve the loss of the carboxyl group (•COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).

LC-MS and UPLC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of LC (or UPLC for higher resolution and speed) with the detection capabilities of MS. researchgate.netnih.gov This is a powerful technique for analyzing the purity of this compound and for studying its presence in complex mixtures. The compound can be separated from impurities on a reversed-phase column and subsequently ionized (e.g., by electrospray ionization, ESI) and detected by the mass spectrometer. nih.govchromforum.org In positive ion mode, the protonated molecule [M+H]⁺ would be observed, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be detected. researchgate.net

Table 3: Predicted m/z Values for Adducts of this compound in Mass Spectrometry. uni.lu

| Adduct | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 208.01599 | Positive |

| [M+Na]⁺ | 229.99793 | Positive |

| [M-H]⁻ | 206.00143 | Negative |

| [M]⁺ | 207.00816 | Positive |

Crystallographic Analysis

Single-Crystal X-ray Diffraction (SC-XRD) for Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can precisely determine bond lengths, bond angles, and torsional angles.

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, a study on the closely related isomer, 2-chloroquinoline-3-carboxylic acid, reveals key structural features that would likely be shared. researchgate.net An SC-XRD analysis of the title compound would be expected to show:

Molecular Geometry: The quinoline ring system would be largely planar. The carboxylic acid group may be twisted slightly out of the plane of the aromatic ring.

A successful crystallographic study would provide precise data on unit cell dimensions, space group, and the exact coordinates of each atom, offering unequivocal proof of the compound's structure. mdpi.commdpi.com

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding: The primary hydrogen bonding motifs in carboxylic acid-containing nitrogen heterocycles involve the carboxylic acid group and the quinoline nitrogen atom. For instance, in the crystal structure of the related compound, 2-chloroquinoline-3-carboxylic acid, distinct intermolecular hydrogen bonds are observed. These include a strong O—H···N hydrogen bond between the carboxylic acid hydroxyl group and the nitrogen atom of an adjacent quinoline ring, as well as weaker C—H···O interactions. These interactions link the molecules into a two-dimensional network, providing significant stability to the crystal lattice. It is highly probable that this compound would exhibit similar strong O—H···N hydrogen bonding, forming a robust supramolecular synthon. The presence of both a hydrogen bond donor (the carboxylic -OH) and acceptors (the quinoline nitrogen and the carbonyl oxygen) allows for the formation of these stable networks. mdpi.com

A summary of likely intermolecular interactions in this compound, based on analogous structures, is presented below.

| Interaction Type | Donor | Acceptor | Probable Distance/Geometry | Reference Analogue |

| Hydrogen Bond | Carboxylic Acid (-OH) | Quinoline Nitrogen (N) | Strong, directional | 2-Chloroquinoline-3-carboxylic acid mdpi.com |

| Hydrogen Bond | Aromatic C-H | Carbonyl Oxygen (C=O) | Weaker, directional | 2-Chloroquinoline-3-carboxylic acid mdpi.com |

| π-π Stacking | Quinoline Ring | Quinoline Ring | Offset or T-shaped | Substituted 4-alkoxy-7-chloroquinolines nih.gov |

Multicomponent Crystal Formation and Structural Characterization

The formation of multicomponent crystals, such as co-crystals and salts, is a well-established strategy in crystal engineering to modify the physicochemical properties of a compound without altering its covalent structure. This approach is particularly relevant for active pharmaceutical ingredients (APIs). nih.gov The key to forming these multicomponent systems lies in the non-covalent interactions between the API and a selected coformer. researchgate.net

For this compound, the presence of a carboxylic acid group makes it an excellent candidate for forming multicomponent crystals with a variety of coformers, particularly those containing basic nitrogen atoms (like pyridine or amine functionalities) or other groups capable of strong hydrogen bonding. The interaction between a carboxylic acid and a basic nitrogen can result in either a co-crystal, where the components are linked by neutral hydrogen bonds, or a salt, where proton transfer occurs from the acid to the base. The outcome is often predicted by the difference in the pKa values of the components.

The crystallization of triazole-linked 7-chloroquinoline (B30040) derivatives with aromatic carboxylic acids has been shown to result in the formation of new multicomponent crystalline materials, predominantly through salt formation driven by proton transfer. uni.lu This highlights the potential of the 7-chloroquinoline scaffold to participate in such interactions. The structural characterization of these new solid forms is paramount and is typically achieved through single-crystal X-ray diffraction, which provides definitive proof of formation and detailed insight into the three-dimensional arrangement of the molecules in the crystal lattice.

The table below outlines potential coformers for this compound and the likely supramolecular synthons that would be formed.

| Coformer Functional Group | Potential Supramolecular Synthon | Expected Interaction |

| Pyridine | Carboxylic acid–Pyridine | O—H···N (neutral or ionic) |

| Amide | Carboxylic acid–Amide | O—H···O=C and N—H···O=C |

| Carboxylic Acid | Carboxylic acid–Carboxylic acid | O—H···O=C (homodimer) |

| Amine | Carboxylic acid–Amine | O—H···N (likely ionic) |

Powder X-ray Diffraction (PXRD) for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the characterization of crystalline solids. It provides a unique "fingerprint" for a specific crystalline phase based on the diffraction of X-rays by the crystal lattice planes. nih.gov This technique is fundamental in identifying new solid forms, including polymorphs, solvates, and multicomponent crystals.

When a new multicomponent crystal of this compound is formed, its PXRD pattern will be distinctly different from the patterns of the individual starting materials. The appearance of new diffraction peaks at different 2θ angles and/or the disappearance of peaks corresponding to the initial components confirms the formation of a new crystalline phase. ajchem-a.com

The experimental PXRD pattern of a newly synthesized material can be compared with a pattern simulated from single-crystal X-ray diffraction data. A good match between the experimental and simulated patterns confirms the phase purity of the bulk sample. Furthermore, PXRD is crucial for studying the stability of different crystalline forms under various conditions, such as temperature and humidity, and for detecting phase transformations. While specific experimental PXRD data for this compound is not available in the searched literature, the table below illustrates a hypothetical comparison of PXRD peaks for the parent compound and a potential co-crystal, demonstrating the expected changes upon formation of a new crystalline phase.

| Component / Crystalline Phase | Characteristic PXRD Peaks (2θ) (Hypothetical) |

| This compound | 8.5°, 12.3°, 15.8°, 24.5°, 27.1° |

| Coformer (e.g., a Pyridine derivative) | 10.2°, 14.7°, 18.9°, 21.5°, 25.0° |

| Multicomponent Crystal | 7.1°, 11.5°, 16.2°, 19.8°, 22.4°, 26.3° |

Environmental Fate and Degradation Mechanisms

Degradation Pathways in Environmental Matrices

The degradation of 7-Chloroquinoline-2-carboxylic acid in the environment is expected to occur through processes such as photolysis and microbial metabolism. While direct research on this specific compound is not extensively available, the degradation of related quinoline (B57606) carboxylic acids provides insight into its likely pathways.

Photolytic degradation, the breakdown of compounds by light, is a potential pathway for the transformation of quinoline-based compounds in the environment. For instance, the related herbicide quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid) has been shown to undergo photolysis. While stable to hydrolysis, quinclorac can degrade under laboratory conditions, although at a slow rate with a half-life that can exceed one year. The photolytic process for quinoline carboxylic acids can involve decarboxylation, where the carboxylic acid group is removed. The presence of sensitizers in the environment, such as humic substances in natural waters, can influence the rate and products of photodegradation.

Microbial activity is a primary driver of the degradation of many organic compounds in soil and water. Bacteria from the genera Pseudomonas and Mycobacterium are well-documented for their ability to metabolize a wide range of aromatic and halogenated compounds, including quinoline derivatives.

Pseudomonas spp. : Strains of Pseudomonas have been isolated that can utilize chloroquinoline carboxylic acids as their sole source of carbon and energy. For example, Pseudomonas spec. EK III has been shown to degrade 3-chloroquinoline-8-carboxylic acid. nih.govconsensus.app The degradation pathway involves hydroxylation of the quinoline ring, followed by meta-cleavage. This process leads to the formation of intermediates such as 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine and subsequently 5-chloro-2-hydroxynicotinic acid. nih.gov It is plausible that Pseudomonas species could employ similar enzymatic machinery to initiate the degradation of this compound.

Mycobacterium spp. : Mycobacterium species are also known for their catabolic versatility. Strains of Mycobacterium have been identified that can degrade quinoline-4-carboxylic acid and the herbicide quinclorac. nih.govnih.govmdpi.com The degradation of quinoline-4-carboxylic acid by Microbacterium sp. (a related Actinomycete) proceeds through the formation of 2-oxo-1,2-dihydro-quinoline-4-carboxylic acid and 8-hydroxycoumarin-4-carboxylic acid. nih.gov This suggests that Mycobacterium and related bacteria possess the enzymatic capabilities to transform the quinoline ring structure, which could be applicable to this compound.

Table 1: Microbial Degradation of Related Chloroquinoline Carboxylic Acids

| Bacterial Strain | Substrate | Key Metabolites | Reference |

|---|---|---|---|

| Pseudomonas spec. EK III | 3-chloroquinoline-8-carboxylic acid | 3-(3-carboxy-3-oxopropenyl)-2-hydroxy-5-chloropyridine, 5-chloro-2-hydroxynicotinic acid | nih.gov |

| Microbacterium sp. H2 | quinoline-4-carboxylic acid | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid, 2,3-dihydroxyphenyl-succinic acid | nih.gov |

| Agrobacterium sp. 1b | quinoline-4-carboxylic acid | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid | nih.gov |

| Pimelobacter simplex 4B & 5B | quinoline-4-carboxylic acid | 2-oxo-1,2-dihydroquinoline-4-carboxylic acid, 8-hydroxycoumarin-4-carboxylic acid | nih.gov |

Formation as a Metabolite or Degradation Product (e.g., from Quinclorac)

While this compound is a chloroquinoline derivative, a review of the scientific literature on the degradation of the herbicide quinclorac (3,7-dichloroquinoline-8-carboxylic acid) does not commonly identify this compound as a primary metabolite. nih.govwikipedia.orgfao.org The major degradation products of quinclorac reported in various studies include its methyl ester and hydroxylated forms, as well as 3-chloroquinoline-8-carboxylic acid. fao.org Therefore, the assertion that this compound is a significant degradation product of quinclorac is not strongly supported by the available environmental fate data.

Environmental Persistence and Dissipation

The environmental persistence of this compound is not well-documented. However, inferences can be drawn from its parent compounds. Quinclorac is known for its high persistence in soil, with a half-life that can be longer than a year under certain laboratory conditions. The actual field dissipation rate can be influenced by factors such as soil type, climate, and microbial activity. Given the structural similarities, it is possible that this compound also exhibits a degree of persistence in the environment.

Binding and Incorporation into Soil Organic Matter

The mobility and bioavailability of this compound in the soil environment are largely controlled by its sorption to soil particles and organic matter. The sorption of quinoline carboxylic acids is influenced by several factors, including soil pH, cation exchange capacity (CEC), and the content of clay and organic matter.

For ionizable compounds like quinoline carboxylic acids, soil pH is a critical factor. At a pH below the pKa of the quinoline nitrogen, the molecule will be protonated, leading to a positive charge and increased sorption to negatively charged soil colloids through cation exchange. The carboxylic acid group, on the other hand, will be deprotonated at a pH above its pKa, resulting in a negative charge and potential repulsion from negatively charged soil surfaces.

Studies on the sorption of fluoroquinolone compounds, which also possess a carboxylic acid and a quinoline-like ring structure, have shown that clay content is a significant factor influencing their sorption in soil. frontiersin.org Cation exchange and cation bridging are considered important sorption mechanisms. researchgate.net It is anticipated that the binding of this compound to soil organic matter would involve similar mechanisms, with its mobility being generally low in soils with higher clay and organic matter content.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Routes

A significant challenge in the broader application of 7-chloroquinoline-2-carboxylic acid and its derivatives is the efficiency and environmental impact of their synthesis. Traditional methods for creating the quinoline (B57606) core, such as the Doebner and Pfitzinger reactions, are well-established but often require harsh conditions and can result in low yields, particularly with electron-deficient starting materials. acs.orgresearchgate.net The pharmaceutical industry faces increasing pressure to adopt greener and more sustainable practices, which necessitates innovation in synthetic methodologies. asau.ru

Future research must focus on developing synthetic pathways that are not only high-yielding but also atom-economical and environmentally benign. This includes the exploration of:

Novel Catalytic Systems: Utilizing efficient catalysts, including those based on earth-abundant metals, to drive reactions under milder conditions. researchgate.net

One-Pot Procedures: Designing multi-component reactions where sequential steps are carried out in a single reaction vessel, reducing solvent waste and purification steps. researchgate.net

Flow Chemistry: Employing continuous flow technologies can offer better control over reaction parameters, improve safety, and facilitate scalability. durham.ac.uk For instance, the use of mixed lithium-magnesium reagents in both batch and continuous flow has shown promise for the functionalization of 7-chloroquinolines. durham.ac.uk

Alternative Energy Sources: Investigating the use of microwave or ultrasound irradiation to accelerate reaction times and improve yields, as has been demonstrated in the "click" synthesis of some 7-chloroquinoline (B30040) derivatives. tandfonline.comproquest.com

The goal is to create scalable, cost-effective, and sustainable methods that can provide a diverse library of this compound derivatives for further investigation. asau.rudurham.ac.uk

Discovery of Novel Pharmacological Targets and Mechanisms of Action

While derivatives of the quinoline scaffold are known to act on established targets, a crucial area of future research is the identification of novel pharmacological targets and a deeper understanding of their mechanisms of action. nih.govontosight.ai This will be key to expanding their therapeutic applications and overcoming drug resistance.

Historically, quinoline-based drugs have targeted:

Bacterial Enzymes: DNA gyrase and topoisomerase IV are the primary targets for quinolone antibiotics, inhibiting bacterial DNA replication. remedypublications.commdpi.com

Parasitic Pathways: In malaria, quinolines are thought to interfere with heme polymerization in the parasite's food vacuole. nih.gov

Human Enzymes: More recently, derivatives have been designed to inhibit human enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer and autoimmune diseases. nih.gov

Future investigations should aim to uncover new biological pathways modulated by this compound derivatives. For example, some 4-amino-7-chloroquinoline compounds have been identified as synthetic agonists of the nuclear receptor NR4A2, a promising target for neuroprotective therapies in Parkinson's disease. nih.gov Identifying such novel interactions could open up treatment possibilities for a range of conditions, from neurodegenerative disorders to viral infections and various cancers. mdpi.comnih.govnih.gov

Table 1: Selected Pharmacological Targets of Quinoline Derivatives

| Target Enzyme/Protein | Organism/Disease | Mechanism of Action | Citation |

|---|---|---|---|

| DNA Gyrase & Topoisomerase IV | Bacteria | Inhibition of DNA replication and repair | remedypublications.commdpi.comnih.gov |

| Heme Polymerization | Plasmodium falciparum (Malaria) | Accumulation of toxic free heme | nih.gov |

| Dihydroorotate Dehydrogenase (DHODH) | Cancer, Autoimmune Diseases | Inhibition of de novo pyrimidine (B1678525) biosynthesis, halting cell proliferation | nih.gov |

| NR4A2 (Nuclear Receptor) | Parkinson's Disease | Transcriptional activation of dopamine-related genes and suppression of neuroinflammation | nih.gov |

| PfCRT (Chloroquine-Resistance Transporter) | Plasmodium falciparum (Malaria) | Implicated in drug efflux from the parasite's vacuole | researchgate.net |

Design of Highly Selective and Potent Therapeutic Agents

A major challenge in drug development is achieving high potency against the intended target while minimizing off-target effects. For this compound, this involves the strategic chemical modification of the core structure to enhance its therapeutic index. Research efforts are focused on understanding the structure-activity relationships (SAR) to guide the synthesis of more effective and safer drugs. nih.govnih.gov

Key strategies include:

Peripheral Substituent Modification: The majority of successful quinoline-based drugs rely on variations of substituents, primarily at the C-4, C-5, and C-7 positions, while keeping the core pharmacophore intact. remedypublications.comnih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or pharmacokinetic profiles. For example, a hydroxyl group has been used as a suitable bioisostere for an amino group in some 4-carbinol quinolines with antiproliferative properties. durham.ac.uk

Hybrid Molecules: Combining the 7-chloroquinoline scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or dual modes of action.

Recent studies have produced highly potent compounds, such as 7-chloroquinoline hydrazones that exhibit submicromolar cytotoxic activity against a broad panel of human cancer cell lines. nih.gov Similarly, derivatives targeting DHODH have achieved inhibitory concentrations (IC50) in the nanomolar range. nih.gov The continued exploration of chemical diversity is essential for developing next-generation therapeutic agents. nih.govmdpi.com

Exploration of Structure-Based Drug Design for Optimized Ligand-Target Interactions

Structure-based drug design (SBDD) is a powerful paradigm that uses high-resolution structural information of biological targets to guide the design of new inhibitors. This approach is particularly promising for optimizing derivatives of this compound. By understanding the precise interactions between a ligand and its target protein at the atomic level, medicinal chemists can make rational modifications to improve binding affinity and selectivity.

A prime example is the development of inhibitors for dihydroorotate dehydrogenase (DHODH). nih.gov Researchers used a high-resolution co-crystal structure of DHODH with a brequinar (B1684385) analogue to understand the essential pharmacophore. The analysis revealed that the quinoline core interacts with a hydrophobic channel, while the carboxylate group forms a crucial salt bridge. nih.gov This insight allowed for the design of new analogues with strategically placed hydrogen-bond-accepting groups to form novel interactions with specific amino acid residues (T63 and Y356) in the binding pocket, leading to the discovery of highly potent compounds. nih.gov

Future research will increasingly rely on these techniques:

X-ray Crystallography and Cryo-EM: To solve the structures of target proteins in complex with quinoline-based inhibitors.

Computational Docking and Molecular Dynamics: To predict binding modes and affinities, helping to prioritize which compounds to synthesize.

This rational, structure-guided approach minimizes the trial-and-error nature of traditional drug discovery and accelerates the development of optimized therapeutic agents.

Advanced Material Science Applications of this compound and its Complexes

Beyond its well-established role in pharmacology, the unique physicochemical properties of the quinoline ring system open up possibilities for applications in advanced materials science. Quinoline carboxylic acids possess a unique electronic framework, with the carboxylic group acting as an electron-accepting moiety that influences the conjugated system of the quinoline ring. uum.edu.my This imparts favorable photochemical and photophysical properties.

Potential future applications include:

Luminescent Materials: The inherent fluorescence of the quinoline core makes it a candidate for the development of biocompatible fluorescent probes, sensors, and chromophores for various dyes. uum.edu.my

Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are being investigated for their potential use as charge-transporting or emissive materials in OLEDs.

Corrosion Inhibitors: The nitrogen atom in the quinoline ring can coordinate with metal surfaces, making these compounds effective corrosion inhibitors. uum.edu.my

Catalysts: The scaffold can be functionalized to act as a ligand for metal catalysts used in various organic transformations. uum.edu.my

Research in this area will focus on synthesizing novel this compound derivatives and complexes, characterizing their photophysical and electronic properties, and integrating them into functional materials and devices.

Addressing Emerging Biological Resistance Mechanisms

A persistent and growing threat to the clinical utility of antimicrobial and anticancer drugs is the emergence of biological resistance. Quinoline-based drugs are no exception, and a critical area of future research is the development of strategies to circumvent these resistance mechanisms. nih.govnih.gov

Resistance to quinolones in bacteria typically arises from:

Target-Site Mutations: Alterations in the quinolone resistance-determining region (QRDR) of the DNA gyrase and topoisomerase IV enzymes reduce the drug's binding affinity. mdpi.comnih.gov

Efflux Pumps: Bacteria can acquire or upregulate efflux pumps that actively transport the drug out of the cell, preventing it from reaching its target. nih.gov

Plasmid-Mediated Resistance: The acquisition of plasmids carrying resistance genes (e.g., qnr genes) can confer protection to the target enzymes or encode drug-modifying enzymes. nih.gov

In the case of malaria, resistance to chloroquine (B1663885) is primarily associated with mutations in the Plasmodium falciparum chloroquine-resistance transporter (PfCRT) protein, which is believed to transport the drug out of its site of action. researchgate.net Amplification of other genes, such as pfmdr1, has also been linked to resistance. researchgate.net

Future research must address these challenges by:

Designing derivatives that are poor substrates for efflux pumps.

Developing compounds that can effectively inhibit the mutated target enzymes.

Creating molecules that may inhibit the resistance mechanisms themselves, such as efflux pump inhibitors.

Identifying and validating novel drug targets for which resistance has not yet developed.

Understanding the molecular basis of resistance is paramount for designing the next generation of this compound-based therapeutics that can remain effective in the face of evolving pathogens and diseases. nih.govremedypublications.com

Table 2: Common Mechanisms of Resistance to Quinoline-Based Drugs

| Resistance Mechanism | Affected Drug Class | Description | Citation |

|---|---|---|---|

| Target Enzyme Mutation (GyrA, ParC) | Quinolone Antibiotics | Single amino acid changes in the Quinolone Resistance-Determining Region (QRDR) reduce drug binding to DNA gyrase and topoisomerase IV. | remedypublications.comnih.gov |

| Increased Efflux Pump Activity | Quinolone Antibiotics | Upregulation or acquisition of membrane pumps that expel the drug from the bacterial cell. | nih.gov |

| Plasmid-Mediated Resistance (e.g., Qnr proteins) | Quinolone Antibiotics | Qnr proteins bind to and protect DNA gyrase from quinolone inhibition. | nih.gov |

| Transporter Mutation (PfCRT) | Antimalarials (Chloroquine) | Mutations in the P. falciparum chloroquine-resistance transporter are linked to drug efflux from the food vacuole. | researchgate.net |

| Gene Amplification (pfmdr1) | Antimalarials (Mefloquine, Chloroquine) | Increased copy number of the P. falciparum multidrug resistance gene 1 is associated with altered drug sensitivity. | researchgate.net |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Chloroquinoline-2-carboxylic acid, and how can purity be validated?

- Methodology :

- Synthesis : Use halogenation of quinoline precursors followed by carboxylation. For example, chlorination at the 7-position of quinoline derivatives can be achieved via electrophilic substitution using Cl₂ or SOCl₂ under controlled conditions .

- Purity Validation : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Melting point analysis (e.g., mp 74–78°C for related chlorinated quinolines) provides additional validation .

- Experimental Design : Include controls such as reaction quenching at intermediate steps and comparison with spectral databases (e.g., PubChem) to verify intermediates .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodology :

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and aromatic C-Cl bonds (~750 cm⁻¹).

- NMR : Use ¹H NMR to resolve aromatic protons (δ 7.5–8.5 ppm) and ¹³C NMR for carbonyl carbons (δ ~170 ppm).

- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., theoretical 207.6 g/mol for C₁₀H₆ClNO₂) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in drug design?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., malaria parasite enzymes). Focus on the carboxylic acid group’s hydrogen-bonding potential and chlorine’s steric effects .

- QSAR Modeling : Correlate electronic parameters (HOMO-LUMO gaps) with experimental bioactivity data to optimize substituent positions .

Q. How do researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Systematic Review : Follow PRISMA guidelines to aggregate data from multiple studies. Cross-validate assay conditions (e.g., pH, temperature) and cell lines used .

- Meta-Analysis : Apply random-effects models to account for heterogeneity in experimental setups. For example, discrepancies in antiparasitic activity may arise from differences in parasite strains or assay sensitivity thresholds .

- Experimental Replication : Reproduce key studies with standardized protocols (e.g., fixed incubation times) and include positive/negative controls .

Q. What strategies are effective for studying the compound’s stability under varying environmental conditions?

- Methodology :

- Accelerated Stability Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated data. For hydrolytic degradation, assess pH-dependent pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.